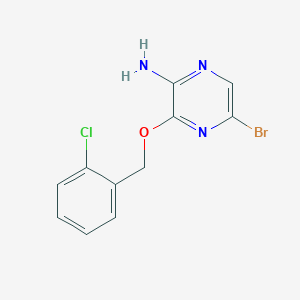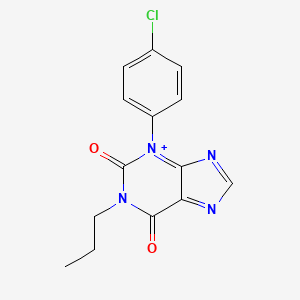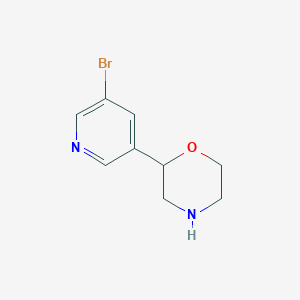
2-(5-Bromopyridin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-3-yl)morpholine is an organic compound with the molecular formula C9H11BrN2O It is a derivative of pyridine and morpholine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a morpholine ring attached to the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)morpholine typically involves the reaction of 3,5-dibromopyridine with morpholine. The process can be summarized as follows:
Starting Materials: 3,5-Dibromopyridine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-3-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or thiols, with conditions involving a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Cross-Coupling Reactions: Reagents such as boronic acids or esters, with palladium catalysts and bases like potassium carbonate, are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.
Cross-Coupling Reactions: Products include biaryl compounds or other complex structures formed by the coupling of the pyridine ring with another aromatic or aliphatic group.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-3-yl)morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-3-yl)morpholine depends on its specific applicationFor example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Bromopyridin-3-yl)morpholine: Similar structure but with the morpholine ring attached at the 4-position of the pyridine ring.
4-Bromo-2-morpholinopyridine: Another derivative with the bromine atom at the 4-position and the morpholine ring at the 2-position.
Uniqueness
2-(5-Bromopyridin-3-yl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
Número CAS |
1211523-96-4 |
|---|---|
Fórmula molecular |
C9H11BrN2O |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)morpholine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-7(4-12-5-8)9-6-11-1-2-13-9/h3-5,9,11H,1-2,6H2 |
Clave InChI |
NLPNISKHBHOVIL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


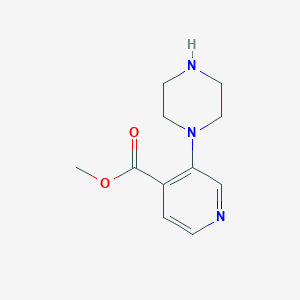
![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)
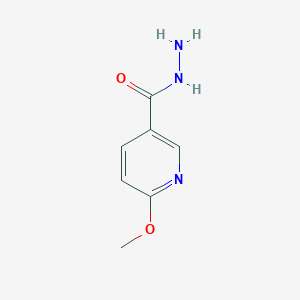
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)
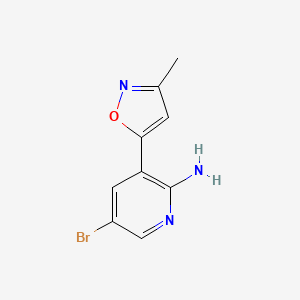
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
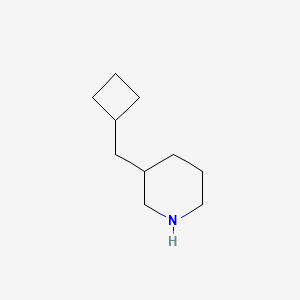
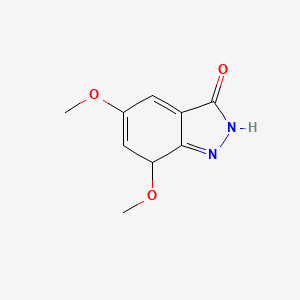
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
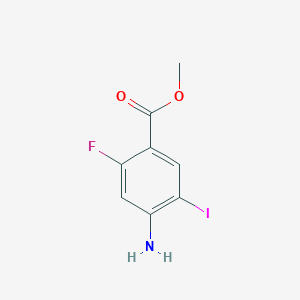
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)
